
Tert-butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RAC-TERT-BUTYL (3R,4S)-3-(DIFLUOROMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a difluoromethyl group and a hydroxyl group attached to a pyrrolidine ring, with a tert-butyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RAC-TERT-BUTYL (3R,4S)-3-(DIFLUOROMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under suitable reaction conditions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or other suitable reagents.
Esterification: The tert-butyl ester functional group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other industrial-scale techniques.
Analyse Des Réactions Chimiques
Types of Reactions
RAC-TERT-BUTYL (3R,4S)-3-(DIFLUOROMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to form a methyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted pyrrolidine.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of RAC-TERT-BUTYL (3R,4S)-3-(DIFLUOROMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without additional functional groups.
Difluoromethyl Pyrrolidine: A pyrrolidine ring with a difluoromethyl group.
Hydroxypyrrolidine: A pyrrolidine ring with a hydroxyl group.
Uniqueness
RAC-TERT-BUTYL (3R,4S)-3-(DIFLUOROMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE is unique due to the combination of the difluoromethyl group, hydroxyl group, and tert-butyl ester functional group
Propriétés
Formule moléculaire |
C10H17F2NO3 |
|---|---|
Poids moléculaire |
237.24 g/mol |
Nom IUPAC |
tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-4-6(8(11)12)7(14)5-13/h6-8,14H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Clé InChI |
UVLFZLVFVGZFGG-RNFRBKRXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid](/img/structure/B13625097.png)

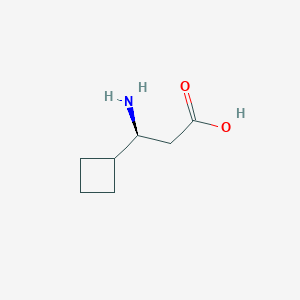
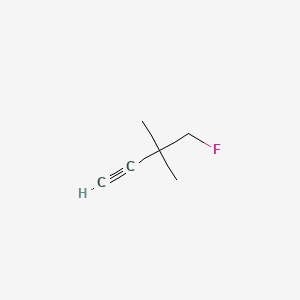
![2-{[(tert-butoxy)carbonyl]amino}-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13625126.png)
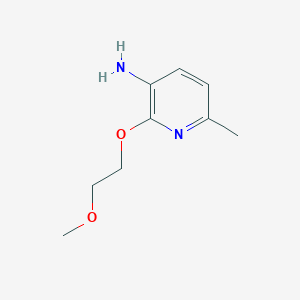


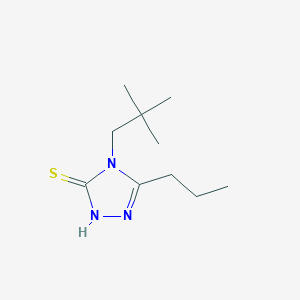
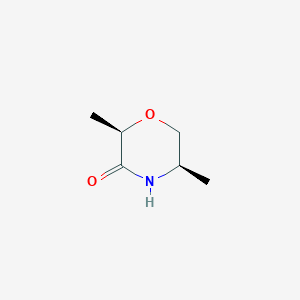
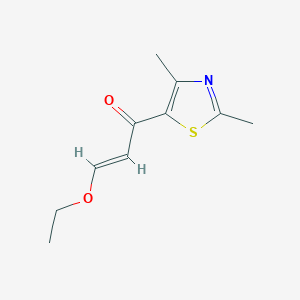
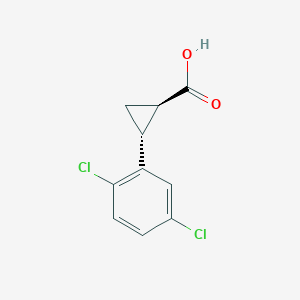
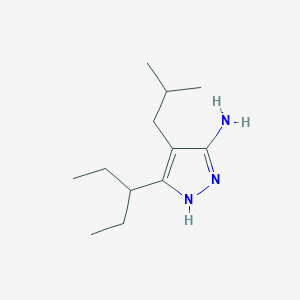
![2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13625193.png)
